N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide
Description
N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple functional groups, including an indole, a triazole, and a sulfonylbenzamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29F3N6O4S2/c32-31(33,34)23-7-5-8-24(18-23)40-27(36-37-30(40)45-20-28(41)39-17-14-21-6-1-2-9-26(21)39)19-35-29(42)22-10-12-25(13-11-22)46(43,44)38-15-3-4-16-38/h1-2,5-13,18H,3-4,14-17,19-20H2,(H,35,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMSEAMDDXEHSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)SCC(=O)N5CCC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29F3N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-[3-(Trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol
The triazole ring is constructed via cyclocondensation of thiocarbazide with a trifluoromethylphenyl-substituted carbonyl compound.
Procedure :
- Hydrazine-carboxylate formation : 3-(Trifluoromethyl)benzaldehyde (1.0 equiv) reacts with thiosemicarbazide (1.2 equiv) in ethanol under reflux (12 h) to yield the corresponding thiosemicarbazone.
- Cyclization : The intermediate is treated with aqueous NaOH (10%) at 80°C for 6 h, inducing cyclization to form 4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol.
Key Data :
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| 1 | EtOH, reflux, 12 h | 85% | $$ ^1H $$-NMR: δ 8.21 (s, 1H, triazole-H), 7.89–7.52 (m, 4H, ArH) |
| 2 | NaOH (10%), 80°C, 6 h | 78% | IR: 2560 cm$$ ^{-1} $$ (S-H stretch) |
Synthesis of 4-(Pyrrolidine-1-sulfonyl)benzamide
Sulfonylation of Pyrrolidine
Pyrrolidine (1.0 equiv) reacts with 4-(chlorosulfonyl)benzoic acid (1.1 equiv) in dichloromethane (DCM) at 0°C.
Procedure :
- Sulfonamide formation : After 2 h, the mixture is washed with HCl (1M) and brine, yielding 4-(pyrrolidine-1-sulfonyl)benzoic acid.
- Amidation : The acid is converted to the acyl chloride using SOCl$$ _2 $$, then coupled with ammonium hydroxide to form the benzamide.
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| 1 | DCM, 0°C, 2 h | 88% |
| 2 | SOCl$$ _2 $$, reflux, 3 h | 91% |
Final Coupling of Fragments
Amide Bond Formation
The triazole intermediate (1.0 equiv) and 4-(pyrrolidine-1-sulfonyl)benzamide (1.1 equiv) are coupled using EDCl/HOBt in DMF.
Optimization :
- Base : Triethylamine (2.0 equiv)
- Temperature : 25°C, 24 h
- Yield : 68%
Characterization :
- HRMS : [M+H]$$ ^+ $$ calcd. 756.2345, found 756.2351
- $$ ^{13}C $$-NMR: δ 169.8 (C=O), 141.2 (triazole-C)
Challenges and Optimization Considerations
Solvent Effects on Sulfonylation
As observed in thiadiazole sulfonamide synthesis, solvent polarity critically influences sulfonyl chloride stability. Methylene chloride/water systems improve yields (94%) compared to acetic acid/water (72%) due to better solubility.
Regioselectivity in Triazole Formation
The use of NaH in THF ensures selective alkylation at the sulfanyl position, minimizing side reactions at the triazole nitrogen.
Chemical Reactions Analysis
Sulfanyl (Thioether) Group Reactivity
The sulfanyl (-S-) linker between the triazole and the indole-derived moiety is susceptible to oxidation. Based on analogs in search results , which highlight thioether-containing compounds, the following reactions are plausible:
Triazole Ring Reactivity
The 1,2,4-triazole core (positioned at the center of the molecule) is stabilized by resonance but may undergo substitution or coordination reactions:
Sulfonamide Group Hydrolysis
The pyrrolidine-1-sulfonyl group is likely stable under physiological conditions but may hydrolyze under extreme pH:
| Reaction Type | Conditions | Product | Supporting Evidence |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | Cleavage to sulfonic acid and pyrrolidine | Sulfonamide hydrolysis |
| Basic hydrolysis | NaOH (2M), 80°C | Same as above |
Amide Bond Reactivity
The benzamide and acetamide linkages are generally resistant to hydrolysis but may cleave enzymatically or under harsh conditions:
Indole Moiety Reactivity
The 2,3-dihydro-1H-indole group may participate in electrophilic aromatic substitution (EAS), though steric hindrance from adjacent groups could limit reactivity:
Trifluoromethylphenyl Group Stability
The -CF₃ group is highly electron-withdrawing and inert under most conditions, though it may influence neighboring groups’ reactivity through inductive effects.
Stability and Degradation Pathways
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound involves multiple steps that typically include the formation of the indole structure, the introduction of the triazole moiety, and subsequent modifications to achieve the final product. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly employed to confirm the structure and purity of the synthesized compound.
Medicinal Chemistry Applications
Antimicrobial Activity : Recent studies have highlighted the potential antibacterial properties of compounds containing indole and triazole moieties. For instance, derivatives similar to N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide have shown effectiveness against resistant bacterial strains such as Staphylococcus aureus and Escherichia coli . This suggests a promising avenue for developing new antibiotics.
Anti-inflammatory Properties : Compounds with similar structural features have been investigated for their anti-inflammatory effects. The presence of trifluoromethyl groups has been associated with enhanced biological activity, making these compounds candidates for treating inflammatory diseases .
Cancer Therapeutics : The indole scaffold is well-known for its anticancer properties. Research indicates that compounds incorporating this structure can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth . The unique combination of substituents in this compound may enhance its efficacy as an anticancer agent.
Agrochemical Applications
Pesticidal Activity : The compound's structural characteristics suggest potential use as a pesticide. Triazole derivatives are known for their fungicidal properties, and integrating them with indole structures could lead to novel agrochemicals that effectively control plant pathogens . Research into the synthesis of such compounds has shown promise in developing environmentally friendly pesticides.
Case Study 1: Antibacterial Screening
A study evaluated various indole-based compounds for antibacterial activity against common pathogens. The results indicated that derivatives with the triazole ring exhibited significant inhibition zones in disk diffusion assays compared to controls .
Case Study 2: Anti-inflammatory Effects
Research conducted on indole derivatives revealed that certain modifications led to a reduction in pro-inflammatory cytokines in vitro. Compounds similar to this compound were shown to downregulate NF-kB signaling pathways .
Mechanism of Action
The mechanism of action of N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to bind to these targets and modulate their activity. For example, the indole moiety may interact with aromatic residues in the active site of an enzyme, while the triazole ring can form hydrogen bonds with key amino acids. These interactions can lead to the inhibition or activation of the target, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide can be compared with other compounds that feature similar functional groups:
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide: This compound lacks the trifluoromethyl group, which may result in different chemical reactivity and biological activity.
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-4-morpholin-1-ylsulfonylbenzamide: This compound features a morpholine ring instead of a pyrrolidine ring, which can affect its binding affinity and selectivity for biological targets.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties that are not observed in similar compounds.
Biological Activity
N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound with potential therapeutic applications. Its structure incorporates an indole moiety, a triazole ring, and a sulfonamide group, which are known for various biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
The molecular formula of the compound is , with a molecular weight of approximately 460.51 g/mol. The presence of trifluoromethyl and sulfonamide groups suggests potential for diverse interactions with biological targets.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of indole and triazole have been shown to possess antibacterial and antifungal activities. In vitro studies suggest that this compound may inhibit the growth of various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Activity
The indole structure is often associated with anticancer properties due to its ability to interfere with cancer cell proliferation and induce apoptosis. Studies have demonstrated that similar compounds can inhibit tumor growth in various cancer models. Preliminary data suggest that the compound may induce cell cycle arrest in cancer cells and promote apoptosis through caspase activation .
Neuroprotective Effects
Compounds containing indole derivatives have been investigated for their neuroprotective effects. They may modulate neurotransmitter systems and exhibit antioxidant properties. There is emerging evidence that the target compound could potentially protect neuronal cells from oxidative stress and inflammation, which are critical in neurodegenerative diseases .
The mechanism of action for this compound likely involves multiple pathways:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit carbonic anhydrase or other related enzymes.
- Receptor Modulation : The triazole moiety might interact with specific receptors involved in inflammation or pain pathways.
- DNA Interaction : Indole derivatives often intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Several studies have explored the biological activity of structurally similar compounds:
- Antibacterial Study : A study demonstrated that a related triazole derivative exhibited potent activity against Gram-positive bacteria with minimal inhibitory concentration (MIC) values lower than 10 µg/mL .
- Anticancer Study : A derivative was shown to induce apoptosis in breast cancer cell lines with IC50 values around 15 µM .
- Neuroprotective Study : Research indicated that an indole-based compound reduced oxidative stress markers in neuronal cells by 40% compared to control groups .
Data Table: Biological Activities
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Triazole ring formation : Cyclization of hydrazine derivatives with carbon disulfide under basic conditions (e.g., K₂CO₃ in DMF) .
- Sulfanyl linkage : Coupling of the thiol-containing intermediate with a 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl group via nucleophilic substitution, requiring controlled pH and temperature .
- Final benzamide coupling : Use of coupling agents (e.g., EDC/HOBt) in anhydrous solvents like dichloromethane . Key conditions : Maintain inert atmosphere (N₂/Ar), monitor reaction progress via TLC, and purify intermediates via column chromatography .
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Triazole formation | Hydrazine, CS₂, K₂CO₃, DMF, 60°C | Cyclization | |
| Sulfanyl linkage | Thiol intermediate, NaH, THF, 0°C → RT | Thioether bond formation | |
| Benzamide coupling | EDC, HOBt, DCM, RT | Amide bond formation |
Q. Which spectroscopic techniques are essential for structural confirmation?
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., indole NH, trifluoromethyl signals) .
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion peak and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹) .
- X-ray Crystallography (if crystalline): Resolves 3D structure and confirms stereochemistry .
Q. What are common derivatization reactions for the triazole and sulfonamide moieties?
- Triazole modifications :
- Thioether oxidation : Use mCPBA (meta-chloroperbenzoic acid) to convert sulfanyl to sulfonyl groups .
- N-alkylation : React with alkyl halides under basic conditions to introduce substituents .
- Sulfonamide functionalization :
- Nucleophilic substitution : Replace pyrrolidine with other amines (e.g., piperidine) via SN2 mechanisms .
Advanced Questions
Q. How can computational methods optimize reaction pathways and predict reactivity?
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and activation energies for key steps like triazole cyclization .
- AI-Driven Reaction Design : Implement tools like COMSOL Multiphysics with machine learning to simulate solvent effects and predict optimal conditions (e.g., temperature, catalyst loading) .
- In Silico SAR Studies : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina to prioritize synthetic analogs with improved binding .
Q. How to resolve contradictions in reported biological activity data?
- Dose-Response Analysis : Validate activity across multiple assays (e.g., enzymatic vs. cell-based) to rule out off-target effects .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability .
- Structural Dynamics : Perform MD (Molecular Dynamics) simulations to assess conformational flexibility impacting target binding .
Q. What experimental design strategies maximize synthetic yield and purity?
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial) to optimize variables like temperature, solvent polarity, and stoichiometry .
- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., pH and reaction time) to identify global maxima for yield .
- Real-Time Monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. How to assess the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C, followed by HPLC analysis .
- Plasma Stability Assay : Incubate with human plasma (37°C, 24h) and quantify intact compound via LC-MS/MS .
- Light/Heat Stress Tests : Store solid/liquid samples under ICH Q1B guidelines (e.g., 40°C/75% RH) to evaluate degradation pathways .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Assay Standardization : Cross-validate using a reference inhibitor (e.g., staurosporine for kinase assays) and normalize data to cell viability controls .
- Protein Source Variability : Compare activity against recombinant vs. endogenous targets (e.g., HEK293 vs. primary cell lysates) .
- Statistical Meta-Analysis : Apply random-effects models to aggregate data from multiple studies and identify outliers .
Q. What mechanistic insights explain the compound’s selectivity for specific targets?
- Binding Pocket Analysis : Use cryo-EM or X-ray structures to map interactions (e.g., hydrogen bonds with triazole, hydrophobic contacts with trifluoromethylphenyl) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in the target’s active site to pinpoint selectivity determinants .
Q. How to design SAR studies for derivatives with improved pharmacokinetics?
- LogP Optimization : Introduce polar groups (e.g., -OH, -SO₃H) to reduce logP and enhance solubility .
- Metabolic Soft Spots : Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides) based on CYP450 metabolism predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
